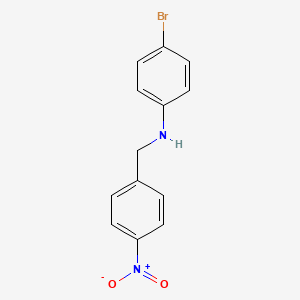
4-fluoro-N-2-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-2-pyridinylbenzamide, also known as AG-1478, is a synthetic small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in the regulation of cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development of various types of cancer, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anti-cancer agent.
作用機序
4-fluoro-N-2-pyridinylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-fluoro-N-2-pyridinylbenzamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation and survival. 4-fluoro-N-2-pyridinylbenzamide also induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
実験室実験の利点と制限
4-fluoro-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a specific and potent inhibitor of EGFR, and has been extensively characterized for its biochemical and physiological effects. 4-fluoro-N-2-pyridinylbenzamide is also readily available commercially, making it easily accessible for researchers. However, 4-fluoro-N-2-pyridinylbenzamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of 4-fluoro-N-2-pyridinylbenzamide in scientific research. One potential application is in combination therapy with other anti-cancer agents, such as chemotherapy or radiation therapy. 4-fluoro-N-2-pyridinylbenzamide has been shown to enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Another potential application is in the development of personalized cancer therapies, where the use of 4-fluoro-N-2-pyridinylbenzamide could be tailored to individual patients based on the genetic mutations present in their tumors. Finally, 4-fluoro-N-2-pyridinylbenzamide could be used to study the role of EGFR in other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.
合成法
The synthesis of 4-fluoro-N-2-pyridinylbenzamide involves several steps, including the reaction of 4-fluoro-2-nitroaniline with pyridine-2-carboxylic acid to form the corresponding amide intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4-chlorobenzoyl chloride to form 4-fluoro-N-2-pyridinylbenzamide.
科学的研究の応用
4-fluoro-N-2-pyridinylbenzamide has been widely used in scientific research as a tool to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including lung, breast, and colon cancer. 4-fluoro-N-2-pyridinylbenzamide has also been used to study the downstream signaling pathways activated by EGFR, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
特性
IUPAC Name |
4-fluoro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHZKMRZVFZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)
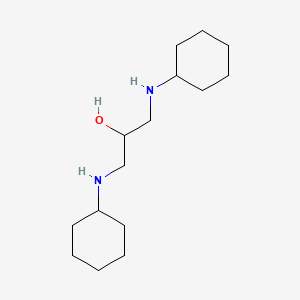
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
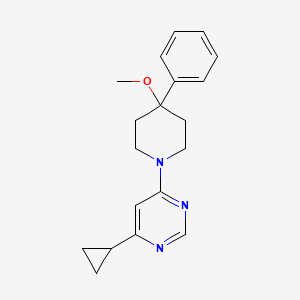
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)
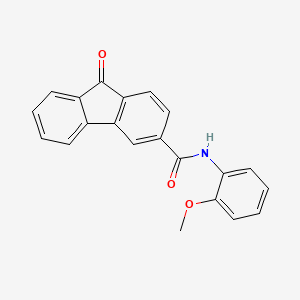
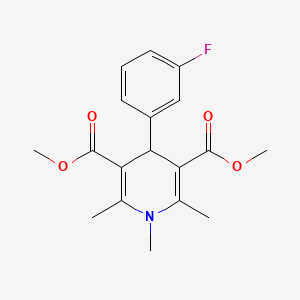
![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)
